molecular formula C26H26N2O2S B3447850 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide

1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide

Cat. No. B3447850
M. Wt: 430.6 g/mol
InChI Key: VHHXKDHFCYJFJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide consists of a piperidine ring, a biphenyl moiety, and a carbonyl group. The methylthio group is attached to the phenyl ring. The morpholine substituent enhances its solubility and reactivity. The compound’s structure plays a crucial role in its photoinitiating properties .


Chemical Reactions Analysis

As a photoinitiator, 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide undergoes photochemical reactions upon exposure to ultraviolet (UV) light. It absorbs UV energy and generates reactive species (such as radicals) that initiate polymerization reactions in UV-curable systems. These reactions lead to the crosslinking of polymers and the formation of cured coatings, adhesives, and other materials .


Physical And Chemical Properties Analysis

  • Odor : Characteristic odor upon UV exposure

Mechanism of Action

The compound’s mechanism of action involves the absorption of UV photons, which excites the molecule to an excited state. Subsequent reactions result in the generation of radicals or other reactive species. These species initiate polymerization by abstracting hydrogen atoms from monomers or oligomers, leading to the formation of covalent bonds. The overall process accelerates the curing of UV-sensitive materials .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-31-24-9-5-8-23(18-24)27-25(29)21-14-16-28(17-15-21)26(30)22-12-10-20(11-13-22)19-6-3-2-4-7-19/h2-13,18,21H,14-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXKDHFCYJFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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